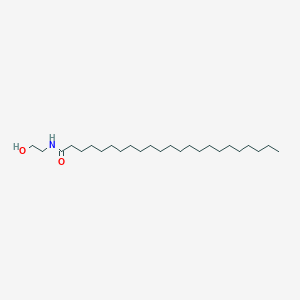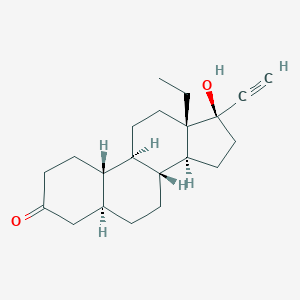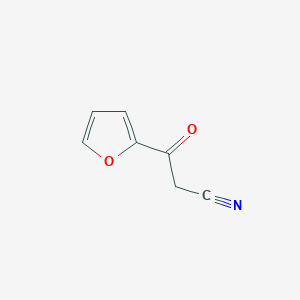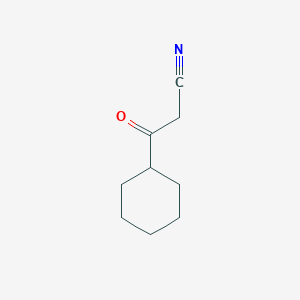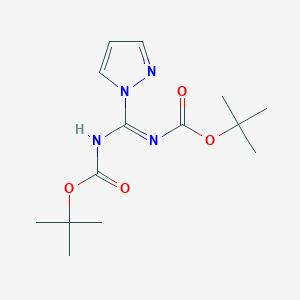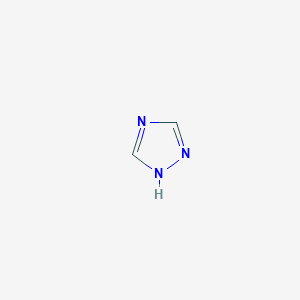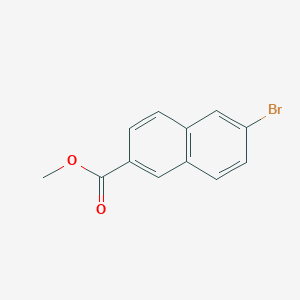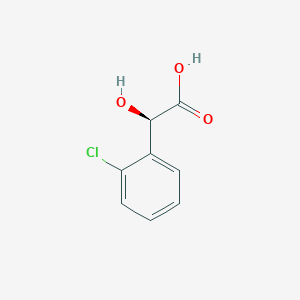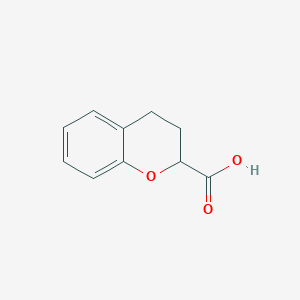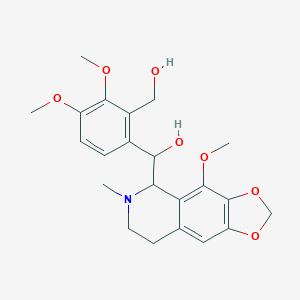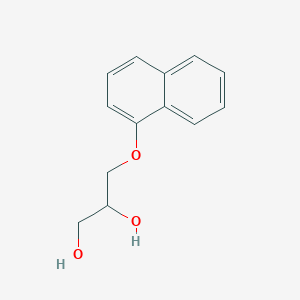
Propranolol glycol
Vue d'ensemble
Description
Propranolol glycol, also known as 3-(1-Naphthalenyloxy)-1,2-propanediol, is an impurity of Propranolol . Propranolol is a synthetic, non-selective beta-adrenergic receptor antagonist . It is used to treat high blood pressure, heart rhythm disorders, and other heart or circulatory conditions .
Synthesis Analysis
Propranolol synthesis proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . Novel propranolol derivatives were designed by reactions of propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .Molecular Structure Analysis
Propranolol glycol contains total 31 bond(s); 17 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 2 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
The synthesis of propranolol was conducted between 1-naphthol and isopropylamine under mild, less toxic conditions and fast reaction time . Novel propranolol derivatives were formed by reactions at the C-13 and N-15 position through esterification reactions between propranolol and 2-bromobenzoyl chloride, 2-chlorobenzoyl chloride .Physical And Chemical Properties Analysis
Propranolol glycol is a major metabolite of propranolol in man . It has the ability to reduce the lethality of strychnine-induced convulsions in mice .Applications De Recherche Scientifique
-
Cancer Biology
- Application : Propranolol glycol has been found to have anti-cancer activity in head and neck squamous cell carcinoma (HNSCC). It promotes glucose dependence and synergizes with Dichloroacetate (DCA), a clinically available glycolytic inhibitor .
- Method : The study involved the combination of propranolol and DCA, which dramatically attenuates tumor cell metabolism and mTOR signaling, inhibits proliferation and colony formation, and induces apoptosis .
- Results : The combination of propranolol and DCA significantly delays tumor growth in vivo with no evidence of toxicity. It also enhances the effects of chemoradiation and sensitizes resistant cells to cisplatin and radiation .
-
Pharmacology
- Application : Propranolol glycol, a major metabolite of propranolol in humans, has been found to reduce the lethality of strychnine-induced convulsions in mice .
- Method : The study involved the administration of propranolol glycol and propranolol to mice. The onset of action of propranolol glycol is instantaneous but delayed for propranolol .
- Results : Propranolol glycol is more potent for this effect than propranolol. The anticonvulsant properties of propranolol may be related to its conversion to propranolol glycol .
-
Cardiology
- Application : The enantiomers of propranolol glycol have been studied for their effects on the β-adrenoceptor .
- Method : The study examined the ability of these compounds to antagonize the inotropic actions of isoprenaline on spontaneously beating rat atrial preparations .
- Results : The results of this study were not detailed in the source .
-
Mechanoenzymology
- Application : Propranolol glycol has been used in the kinetic resolution of β-blockers, specifically propranolol .
- Method : The study involved a dual kinetic resolution of propranolol precursors. The biocatalytic methodology mediated by Candida antarctica Lipase B (CALB) and activated by mechanical force allowed the isolation of both enantiomeric precursors of propranolol with high enantiomeric excess .
- Results : The enantiomerically pure products were used to synthesize both enantiomers of the β-blocker propranolol with high enantiopurity .
-
Pharmaceutical Analysis
- Application : Propranolol glycol has been used in the extraction of propranolol and its metabolite from plasma .
- Method : The study involved the use of SEP-PAK C 18 cartridges for the extraction. Extraction of the analytes was conducted by eluting 2.0 mL of methanol .
- Results : The extraction efficiency was found to be 75% .
Safety And Hazards
Orientations Futures
Propranolol has shown increasing evidence of its antiangiogenic, pro-apoptotic, vasoconstrictor and anti-inflammatory properties in different Rare Diseases (RDs), including vascular or oncological pathologies . This highlights the finished and ongoing trials in which propranolol has arisen as a good repurposing drug for improving the health condition in RDs .
Propriétés
IUPAC Name |
3-naphthalen-1-yloxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNNMWGWFIGTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865804 | |
| Record name | 3-[(Naphthalen-1-yl)oxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propranolol glycol | |
CAS RN |
36112-95-5 | |
| Record name | Propranolol glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36112-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propranolol glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036112955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propranolol Related Compound A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPRANOLOL GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU45BO16RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



